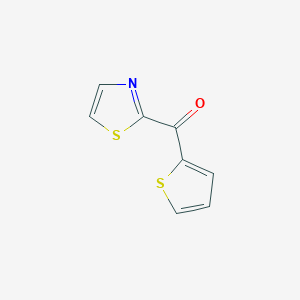

2-Thiazolyl-2-thienyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-2-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS2/c10-7(6-2-1-4-11-6)8-9-3-5-12-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZBCEHSIFBWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Thiazolyl 2 Thienyl Ketone and Its Analogues

Approaches to Carbonyl Group Introduction in Thiazole-Thiophene Linkages

A primary strategy for synthesizing 2-thiazolyl-2-thienyl ketone involves the formation of the ketone group between the two pre-formed heterocyclic rings. This is typically achieved through acylation reactions or the use of organometallic reagents.

Friedel-Crafts acylation and related reactions are a direct method for introducing a carbonyl group. In this approach, a thiophene (B33073) ring is acylated using an activated thiazole (B1198619) carbonyl derivative, or vice versa. The reactivity of the heterocyclic rings is a key factor, with the more electron-rich ring typically serving as the nucleophile. For instance, the acylation of a thiophene with 2-thiazolecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can yield the desired ketone. Variations may involve the use of different activating groups and catalysts to improve yields and regioselectivity.

Research has demonstrated the synthesis of related di-heterocyclic ketones through the reaction of 2-thenoyl chloride with various heterocycles, including thiazole, in the presence of a catalyst. The reaction conditions can be optimized to favor the formation of the desired ketone product.

Organometallic chemistry offers a powerful and versatile set of tools for forming carbon-carbon bonds, including the carbonyl linkage in this compound. These methods often provide higher yields and better functional group tolerance compared to classical acylation.

Grignard Reagents: A common approach involves the reaction of a thiazole-derived Grignard reagent (e.g., 2-thiazolylmagnesium bromide) with a thiophene-2-carboxaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. Alternatively, a thienyl Grignard reagent can be reacted with a thiazole-2-carbonyl derivative.

Organolithium Reagents: Organolithium reagents are generally more reactive than their Grignard counterparts. A standard procedure is the addition of 2-lithiothiophene (generated by deprotonation of thiophene with a strong base like n-butyllithium) to a thiazole-2-carboxamide (a Weinreb amide, for example) to form the ketone directly. This method is often preferred as it minimizes the over-addition that can lead to tertiary alcohol byproducts.

Organostannane Chemistry: Stille cross-coupling reactions can also be adapted for ketone synthesis. This would involve the palladium-catalyzed coupling of a 2-acylthiazole chloride with a 2-tributylstannylthiophene. The use of organostannanes is attractive due to their stability and tolerance of a wide range of functional groups.

A comparative overview of these organometallic approaches is presented in the table below.

| Reagent Type | General Reactants | Key Features | Typical Reaction Steps |

| Grignard | 2-Thiazolylmagnesium halide + Thiophene-2-carboxaldehyde | Moderately reactive, common reagents | 1. Grignard addition to form alcohol. 2. Oxidation to ketone. |

| Organolithium | 2-Lithiothiophene + Thiazole-2-carboxamide (Weinreb) | Highly reactive, risk of side reactions | Direct addition to the Weinreb amide to form the ketone. |

| Organostannane | 2-Acylthiazole chloride + 2-Tributylstannylthiophene | High functional group tolerance, stable reagents | Palladium-catalyzed Stille cross-coupling. |

Heterocycle Coupling Strategies for Constructing the 2-Thiazolyl-2-thienyl Framework

An alternative synthetic paradigm involves the formation of one of the heterocyclic rings onto the other, which already contains a part of the final ketone structure.

The Hantzsch thiazole synthesis is a classic method that involves the condensation of a thioamide with an α-haloketone. To synthesize a this compound derivative using this method, one could start with a 2-thenoylthioamide (a thioamide derived from thiophene-2-carboxylic acid) and react it with an appropriate α-haloketone. This would construct the thiazole ring with the thienyl group already attached at the 2-position. The specific substituents on the final thiazole ring can be varied by changing the α-haloketone component.

Modern palladium-catalyzed cross-coupling reactions are highly effective for creating bonds between two different heterocyclic rings. Reactions like Suzuki, Stille, or Negishi coupling can be employed to link a thiazole and a thiophene unit. For the synthesis of the target ketone, this strategy can be implemented in a few ways:

Couple a 2-halothiazole with a 2-thienylboronic acid (Suzuki coupling) or a 2-thienylzinc halide (Negishi coupling) where one of the partners carries the ketone functionality or a precursor group.

A particularly effective method is the Stille coupling between a 2-(tributylstannyl)thiazole (B110552) and 2-thenoyl chloride, catalyzed by a palladium complex. This reaction directly forms the ketone linkage and the C-C bond between the rings in a single step.

The table below summarizes some cross-coupling approaches.

| Coupling Reaction | Thiazole Partner | Thiophene Partner | Catalyst System (Typical) |

| Suzuki Coupling | 2-Halothiazole | 2-Thienylboronic acid | Pd(PPh₃)₄ / Base |

| Stille Coupling | 2-(Tributylstannyl)thiazole | 2-Thenoyl chloride | Pd(PPh₃)₄ |

| Negishi Coupling | 2-Halothiazole | 2-Thienylzinc chloride | PdCl₂(dppf) |

Multi-Component Reaction Approaches to this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. While a specific, named MCR for the direct synthesis of this compound is not widely reported, the principles of MCRs can be applied to generate its derivatives. For example, a one-pot reaction combining a thiophene-derived aldehyde, a source of ammonia, a cyanide source, and a sulfur-containing component could potentially be designed to construct the thiazole ring and introduce the necessary functionality in a convergent manner. These approaches are at the forefront of synthetic methodology and offer significant advantages in terms of atom economy and reduction of waste from intermediate purification steps.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound primarily involves the asymmetric reduction of the prochiral ketone to a chiral secondary alcohol, (2-thiazolyl)(2-thienyl)methanol. This transformation is a key step as the resulting chiral alcohol can serve as a versatile intermediate for the synthesis of a variety of other chiral derivatives. The stereocenter created in this reduction is crucial for the molecule's interaction with biological systems.

One of the most effective methods for this asymmetric reduction is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF. researchgate.net The catalyst, derived from a chiral amino alcohol like (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, creates a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group, thus leading to the formation of one enantiomer of the alcohol in excess. researchgate.netmdpi.com

The enantioselectivity of the CBS reduction is influenced by several factors, including the structure of the catalyst, the solvent, and the temperature. For the reduction of heteroaromatic ketones like this compound, the choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee). Research on analogous alkyl thiazole ketones has demonstrated the efficacy of this approach, achieving high yields and excellent enantioselectivities. researchgate.net

The general reaction for the asymmetric reduction of this compound is depicted below:

Figure 1: Asymmetric Reduction of this compound

The following table summarizes representative results for the asymmetric reduction of heteroaromatic ketones using a chiral oxazaborolidine catalyst, illustrating the potential for high enantioselectivity in the synthesis of chiral (2-thiazolyl)(2-thienyl)methanol.

| Entry | Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | 2-Acetylthiazole | (S)-CBS (10) | BH₃·SMe₂ | THF | -20 | 95 | 92 |

| 2 | 2-Benzoylthiophene | (S)-CBS (10) | BH₃·SMe₂ | Toluene | -30 | 92 | 95 |

| 3 | 1-(Thiophen-2-yl)ethan-1-one | (R)-CBS (5) | Catecholborane | THF | 25 | 98 | 97 |

| 4 | Phenyl(thiazol-2-yl)methanone | (S)-CBS (10) | BH₃·THF | THF | 0 | 90 | 88 |

Beyond asymmetric reduction, the enantioselective addition of organometallic reagents to the ketone offers another pathway to chiral derivatives. For instance, the use of chiral ligands in conjunction with organozinc or Grignard reagents can facilitate the enantioselective alkylation or arylation of the carbonyl group, leading to the formation of chiral tertiary alcohols. nih.govrsc.org While specific examples for this compound are not extensively documented, the principles established for other ketones are broadly applicable.

The development of these stereoselective synthetic methodologies is crucial for accessing enantiomerically pure derivatives of this compound, enabling the investigation of their chiroptical properties and biological activities.

Chemical Reactivity and Mechanistic Investigations of 2 Thiazolyl 2 Thienyl Ketone

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in 2-Thiazolyl-2-thienyl ketone is a primary site for nucleophilic attack. libretexts.org The electron-withdrawing nature of the adjacent thiazole (B1198619) and thiophene (B33073) rings enhances the electrophilicity of the carbonyl carbon, making it susceptible to a variety of nucleophiles. masterorganicchemistry.com

Addition of Organometallic Reagents to Form Tertiary Alcohols

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols. youtube.comlibretexts.orgyoutube.com In the case of this compound, the reaction proceeds via a nucleophilic addition mechanism where the carbanionic portion of the organometallic reagent attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com This initial addition results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation, typically during an aqueous workup, yields the corresponding tertiary alcohol. ucalgary.ca

The general mechanism involves two key steps:

Nucleophilic attack: The organometallic reagent adds to the carbonyl group. libretexts.org

Protonation: The resulting alkoxide is protonated to give the alcohol. youtube.com

The reaction is generally irreversible due to the high basicity of the organometallic reagents. masterorganicchemistry.com

Table 1: Examples of Organometallic Addition to Ketones

| Ketone | Organometallic Reagent | Product |

| 2-Butanone | Methylmagnesium bromide | 2-Methyl-2-butanol |

| Acetone | Phenylmagnesium bromide | 2-Phenyl-2-propanol |

| Cyclohexanone | Vinyllithium | 1-Vinylcyclohexan-1-ol |

Condensation Reactions with Nitrogen Nucleophiles

Ketones like this compound undergo condensation reactions with primary amines and related nitrogen nucleophiles to form imines, also known as Schiff bases. wizeprep.comlibretexts.org These reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.orgwikipedia.org The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. wizeprep.comwikipedia.org

The pH of the reaction medium is crucial; the reaction is generally most effective under mildly acidic conditions (around pH 5). libretexts.org At lower pH, the amine nucleophile is protonated and becomes non-nucleophilic, while at higher pH, the hydroxyl group of the hemiaminal intermediate cannot be sufficiently protonated to be a good leaving group. libretexts.org

Other nitrogen nucleophiles, such as hydroxylamine (B1172632) and hydrazine (B178648), react similarly with aldehydes and ketones to produce stable crystalline derivatives like oximes and hydrazones, respectively. libretexts.org These derivatives are often used for the characterization of the parent carbonyl compound. libretexts.org

Electrophilic Aromatic Substitution on Thiazole and Thiophene Rings

Both the thiazole and thiophene rings in this compound can potentially undergo electrophilic aromatic substitution. However, the reactivity of these rings is influenced by the deactivating effect of the carbonyl group and the inherent reactivity of the heterocyclic systems themselves. Thiophene is generally more reactive than benzene (B151609) in electrophilic aromatic substitution, and substitution typically occurs at the 2-position. pearson.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) atom. libretexts.org

Nitration: Introduction of a nitro (NO2) group. libretexts.orgmasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid (SO3H) group. libretexts.org

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively. libretexts.org

The mechanism for these reactions involves the initial attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or benzenonium ion). libretexts.orgpitt.edu Subsequent loss of a proton from the intermediate restores the aromaticity of the ring, yielding the substituted product. libretexts.org The presence of multiple substituents on the aromatic rings will direct the position of the incoming electrophile based on their combined electronic effects. youtube.com

Alpha-Alkylation and Related Carbon-Carbon Bond Formations

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound can be functionalized through enolate chemistry. The formation of an enolate, by deprotonation of an α-hydrogen with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), generates a potent nucleophile. libretexts.orgyoutube.com

This enolate can then react with alkyl halides in an SN2 fashion to form a new carbon-carbon bond at the α-position, a process known as alpha-alkylation. libretexts.orgnih.gov For unsymmetrical ketones, the regioselectivity of alkylation (i.e., which α-carbon is alkylated) can be a significant challenge. nih.gov The use of specific bases and reaction conditions can influence the formation of either the kinetic or thermodynamic enolate, thus directing the alkylation to a specific site. nih.gov

The Stork enamine synthesis provides a milder alternative to direct alkylation using strong bases. youtube.com In this method, the ketone is first converted to an enamine by reaction with a secondary amine. wizeprep.comyoutube.com The resulting enamine is a weaker nucleophile than an enolate but can still participate in alkylation reactions with reactive alkyl halides. Subsequent hydrolysis of the alkylated enamine regenerates the ketone, now α-alkylated. youtube.com

Redox Chemistry of the Ketone Functionality

The carbonyl group of this compound can be reduced to a secondary alcohol. This transformation is commonly achieved using metal hydride reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). youtube.com These reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon in a nucleophilic addition reaction. youtube.com A subsequent workup with a proton source neutralizes the resulting alkoxide to give the alcohol.

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides. wizeprep.com Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups.

Rearrangement Reactions and Their Mechanistic Pathways

Ketones can participate in various rearrangement reactions, often under specific conditions that promote the migration of a group. Some notable rearrangements involving ketones or their derivatives include:

Beckmann Rearrangement: This reaction converts an oxime, derived from a ketone, into an amide upon treatment with an acid catalyst like sulfuric acid. libretexts.org The mechanism involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.

Baeyer-Villiger Rearrangement: This reaction involves the oxidation of a ketone to an ester using a peroxy acid. The mechanism involves the migration of one of the alkyl or aryl groups attached to the carbonyl carbon to the adjacent oxygen atom.

Favorskii Rearrangement: This rearrangement of α-halo ketones in the presence of a base leads to the formation of a carboxylic acid derivative. The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate. libretexts.org

Wolff Rearrangement: This reaction involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile. This rearrangement is a key step in the Arndt-Eistert synthesis for homologating carboxylic acids. libretexts.org

Benzilic Acid Rearrangement: This reaction involves the rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid upon treatment with a strong base. libretexts.org

These rearrangements provide powerful synthetic tools for transforming the ketone functionality into other valuable chemical structures.

Coordination Chemistry and Metal Complex Formation with 2 Thiazolyl 2 Thienyl Ketone Derivatives

Ligand Design Principles Incorporating 2-Thiazolyl-2-thienyl Ketone Scaffolds

The design of ligands based on the this compound framework is guided by the desire to create molecules with specific coordination preferences and to fine-tune the electronic and steric properties of the resulting metal complexes. The inherent structure, featuring nitrogen and sulfur heteroatoms in the thiazole (B1198619) and thiophene (B33073) rings respectively, along with the oxygen atom of the ketone, provides multiple potential donor sites for metal coordination.

Key design principles often involve:

Derivatization of the Ketone Group: The ketone can be chemically modified, for instance, into a Schiff base by condensation with various amines. This extends the ligand framework and introduces new donor atoms, thereby altering the denticity and the electronic environment around the metal center.

Introduction of Additional Functional Groups: Appending other coordinating groups to the main scaffold can create multidentate ligands capable of forming more stable chelate rings with metal ions.

These design strategies allow for the systematic variation of ligand properties to achieve desired catalytic activities or to stabilize specific oxidation states of the coordinated metal.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. discoveryjournals.org The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to elucidate their structure and bonding. orientjchem.orgresearchgate.net

Ligand Denticity and Coordination Modes

Ligands derived from this compound can exhibit different denticities and coordination modes depending on the specific ligand design and the nature of the metal ion.

Bidentate Coordination: In many cases, these ligands act as bidentate chelators, coordinating to the metal center through the nitrogen atom of the thiazole ring and the oxygen atom of the ketone group, forming a stable five-membered chelate ring. Another common bidentate mode involves coordination through the thiazole nitrogen and the sulfur atom of the thiophene ring. discoveryjournals.org

Tridentate and Tetradentate Coordination: By incorporating additional donor groups, such as in Schiff base derivatives, the denticity can be increased. orientjchem.org This can lead to the formation of more intricate coordination geometries around the metal ion.

The flexibility in coordination allows for the synthesis of complexes with varied geometries, including octahedral, tetrahedral, and square planar arrangements. researchgate.netnih.gov

Reactivity and Catalytic Applications of Metal-Ketone Complexes

Metal complexes derived from this compound and its derivatives have shown promise as catalysts in a variety of organic transformations. The electronic properties of the ligand, which can be tuned through synthetic modifications, play a crucial role in determining the catalytic activity of the metal center.

Catalysis in C-N and C-C Bond Formation Reactions

A significant area of application for these metal complexes is in the catalysis of carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation reactions, which are fundamental processes in organic synthesis. acs.orgnih.gov

For instance, rhodium complexes have been utilized in catalytic C-C bond-forming reactions, such as the addition of enolates to ketones. nih.gov The design of the ligand scaffold is critical for achieving high efficiency and selectivity in these transformations.

| Catalyst System | Reaction Type | Substrates | Key Findings |

| Rhodium complexes | Cross-aldolization | Keto-enals and ketones | Enables catalytic addition of metallo-aldehyde enolates to ketone acceptors via hydrogenation. nih.gov |

| Palladium-phosphine complexes | Suzuki-Miyaura coupling | Aryl halides and boronic acids | Anchoring the complex within a protein scaffold can lead to stereoselective C-C bond formation. acs.org |

| ThDP-dependent enzymes | α-hydroxyketone synthesis | Aldehydes and ketones | Biocatalytic approach for the formation of C-C bonds, producing valuable chiral building blocks. acs.org |

The ability to systematically modify the this compound scaffold provides a powerful tool for developing new and efficient catalysts for a wide range of organic reactions.

Hydrogen Borrowing Alkylation Reactions

Hydrogen borrowing alkylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds. This process, also referred to as hydrogen autotransfer, enables the use of alcohols as alkylating agents, with water being the only byproduct. acs.orgthieme-connect.comacs.org The general mechanism involves the temporary "borrowing" of hydrogen from an alcohol to form a reactive aldehyde intermediate, which then participates in a condensation reaction, followed by the return of the hydrogen to the resulting unsaturated compound. acs.orgacs.org This methodology is catalyzed by various transition metal complexes, with iridium, ruthenium, and manganese being prominent examples. acs.orgacs.org

The application of this green chemical approach to the alkylation of ketones, particularly those bearing heterocyclic moieties, is an area of significant research interest. acs.orgnih.gov The α-alkylation of ketones using this technique typically involves the metal-catalyzed dehydrogenation of a primary alcohol to an aldehyde. This is followed by a base-mediated aldol (B89426) condensation with the ketone to form an α,β-unsaturated ketone intermediate. The final step is the hydrogenation of this intermediate by the metal hydride complex, which was formed during the initial alcohol dehydrogenation, to yield the α-alkylated ketone and regenerate the active catalyst. acs.orgacs.org

Research has demonstrated the feasibility of this reaction for heterocyclic ketones. For instance, in a study utilizing a manganese pincer complex, ((iPr-PNP)Mn(H)(CO)2), 2-acetylthiophene (B1664040) was successfully alkylated with benzyl (B1604629) alcohol. acs.org This reaction furnished the corresponding α-alkylated product in a moderate yield, highlighting the potential for ketones with thienyl groups to undergo this transformation. acs.org The study underscores that a variety of ketones, including those with heterocyclic structures, can be effectively alkylated using this methodology. acs.orgnih.gov

The conditions for these reactions are a critical aspect of the research. For the manganese-catalyzed alkylation of 2-acetylthiophene, the reaction was carried out using a specific pincer complex as the catalyst. acs.org The findings from such studies are crucial for extending the methodology to more complex heterocyclic ketones like this compound and its derivatives.

Detailed findings from the manganese-catalyzed α-alkylation of a representative heterocyclic ketone are summarized in the table below.

| Ketone Substrate | Alcohol Substrate | Catalyst | Product | Yield (%) |

| 2-Acetylthiophene | Benzyl alcohol | (iPr-PNP)Mn(H)(CO)2 | 1-(Thiophen-2-yl)-3-phenylpropan-1-one | 50 acs.org |

Spectroscopic Characterization and Advanced Analytical Studies of 2 Thiazolyl 2 Thienyl Ketone Systems

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the functional groups present in 2-Thiazolyl-2-thienyl ketone and the potential for intermolecular interactions such as hydrogen bonding.

The infrared spectra of ketones are characterized by a strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1650-1850 cm⁻¹. amazonaws.com For α,β-unsaturated ketones, such as those with thiazolyl and thienyl rings adjacent to the carbonyl group, this frequency can shift. amazonaws.com The presence of electron-donating or electron-withdrawing groups on the heterocyclic rings can influence the carbonyl stretching frequency. For instance, powerful electron-donating groups tend to lower the frequency. amazonaws.com

In addition to the carbonyl group, the thiazole (B1198619) ring exhibits characteristic vibrations. The >C=N stretching frequency in thiazole systems is often observed in the range of 1598 to 1640 cm⁻¹. amazonaws.com The C-S stretching vibrations in the thiophene (B33073) ring are typically found between 687 and 839 cm⁻¹. iosrjournals.org

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For related thiazole compounds, Raman spectra have been used to identify tautomeric forms and study interactions in solution. researchgate.net For instance, in 2-aminothiazole, bands around 1443 cm⁻¹ and 1519 cm⁻¹ have been assigned to C=C and C=N stretching and C-H in-plane bending. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Ketone and Heterocyclic Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (Ketone) | C=O Stretch | 1650 - 1850 | amazonaws.com |

| Thiazole | >C=N Stretch | 1598 - 1640 | amazonaws.com |

| Thiophene | C-S Stretch | 687 - 839 | iosrjournals.org |

This table presents typical ranges and specific observed values may vary based on the full molecular structure and sample state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. weebly.com

In ¹H NMR, the chemical shifts of protons on the thiazole and thiophene rings are indicative of their electronic environment. Protons adjacent to the electronegative sulfur and nitrogen atoms, as well as the carbonyl group, will be deshielded and appear at higher chemical shifts (downfield). libretexts.org For instance, in related ketones, protons alpha to the carbonyl group typically resonate in the 2.0-2.5 ppm region. libretexts.orglibretexts.org

¹³C NMR spectroscopy is particularly useful for identifying the carbonyl carbon, which has a characteristic chemical shift in the range of 190-220 ppm for ketones. youtube.com The carbon atoms within the thiazole and thiophene rings will also have distinct chemical shifts influenced by the heteroatoms and their position relative to the carbonyl group. For a related compound, 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid, the ¹³C NMR spectrum has been documented, providing a reference for the chemical shifts of the carbons in these heterocyclic systems. spectrabase.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Reference |

| Carbonyl (C=O) | 190 - 220 | youtube.com |

| Thiazole Ring Carbons | 110 - 170 | rsc.org |

| Thiophene Ring Carbons | 120 - 145 | rsc.org |

These are general ranges, and specific values will depend on the exact substitution pattern and solvent.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. weebly.com

In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), the peak of which confirms the molecular weight. libretexts.org Ketones generally produce prominent molecular ion peaks. whitman.edu The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure. libretexts.org

For ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. whitman.edulibretexts.org This results in the formation of a resonance-stabilized acylium ion. In the case of this compound, this would lead to fragments corresponding to the thiazolyl-carbonyl and thienyl-carbonyl cations.

Table 3: Potential Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - CO]⁺ | Loss of Carbon Monoxide |

| [Thiazolyl-C≡O]⁺ | Thiazolyl Acylium Ion |

| [Thienyl-C≡O]⁺ | Thienyl Acylium Ion |

| [Thiazolyl]⁺ | Thiazolyl Cation |

| [Thienyl]⁺ | Thienyl Cation |

The relative intensities of these fragments will depend on their stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. fiveable.me The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. ufg.br

For this compound, the presence of the carbonyl group and the aromatic thiazole and thiophene rings gives rise to characteristic electronic transitions. The key transitions expected are:

π → π* transitions: These are high-energy transitions associated with the conjugated π-systems of the thiazole and thiophene rings and the carbonyl group. They typically result in strong absorption bands. youtube.comyoutube.com

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen, nitrogen, or sulfur atoms) to an anti-bonding π* orbital of the carbonyl group. youtube.comyoutube.com These transitions are generally weaker in intensity than π → π* transitions. youtube.com

The conjugation between the two heterocyclic rings through the carbonyl group creates an extended chromophore, which is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores. fiveable.me The solvent can also influence the position of these absorption bands. youtube.com

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involving Orbitals | Expected Relative Intensity |

| π → π | π (rings, C=O) → π (rings, C=O) | Strong |

| n → π | n (O, N, S) → π (C=O) | Weak |

X-ray Diffraction Studies for Solid-State Molecular Geometry

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. weebly.com A single-crystal X-ray diffraction study of this compound would reveal the exact conformation of the molecule in the crystalline form.

Key structural parameters that would be determined include:

The planarity of the thiazole and thiophene rings.

The bond lengths and angles of the central ketone linkage, which can provide insight into the degree of electronic conjugation.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (if applicable) or π-π stacking between the aromatic rings, which govern the crystal packing.

While a specific X-ray crystal structure for this compound was not found in the provided search results, studies on similar heterocyclic systems provide a basis for what to expect. For instance, the planarity of the rings and the potential for various conformations (e.g., cis or trans arrangement of the heteroatoms relative to the carbonyl group) would be of primary interest.

Computational and Theoretical Investigations of 2 Thiazolyl 2 Thienyl Ketone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure of molecules like 2-thiazolyl-2-thienyl ketone. researchgate.netdntb.gov.uaresearchgate.netresearchgate.net These methods provide a detailed description of electron distribution and orbital interactions, which are fundamental to the molecule's chemical behavior.

DFT calculations, often using functionals like B3LYP, are widely employed to study the electronic properties of thiophene (B33073) and thiazole (B1198619) derivatives. researchgate.netmdpi.com These studies help in understanding various molecular features, including ionization potential and electron affinity. Ab initio methods, while computationally more demanding, offer a high level of theory for accurate electronic structure determination. dntb.gov.uaresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For thiazole derivatives, the distribution of HOMO and LUMO can be delocalized over the thiazole and other aromatic rings, influencing their interaction with other molecules. researchgate.net

Table 1: Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduq-chem.comuba.ar It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, offering a representation that aligns well with classical Lewis structures. q-chem.comuba.ar

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Global descriptors, such as chemical potential, hardness, and electrophilicity, describe the reactivity of the molecule as a whole.

Local reactivity descriptors, like the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. While specific data for this compound is not available, studies on similar heterocyclic compounds demonstrate the utility of these descriptors in predicting reaction mechanisms and regioselectivity.

Conformational Analysis and Energy Minima Determination

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. This involves exploring the molecule's potential energy surface to identify stable conformers and the energy barriers between them. Such analyses can be performed in different environments, such as in a vacuum or in the presence of a solvent, to understand how the environment influences the preferred conformation. nii.ac.jp For similar molecules, conformational analysis has been crucial in identifying the geometric features of global energy minima and potential bioactive conformations. nii.ac.jp

Solvation Effects and Molecular Dynamics Simulations

The behavior of this compound in a solution can be significantly different from its behavior in the gas phase. Solvation models and molecular dynamics (MD) simulations are used to study these effects. nii.ac.jpmdpi.comnih.govnih.gov These methods can reveal how the solvent affects the molecule's conformation, electronic properties, and reactivity. nii.ac.jp

MD simulations, in particular, provide a dynamic picture of the molecule's behavior over time, including its interactions with solvent molecules and its conformational flexibility. mdpi.comnih.govnih.gov Such simulations are valuable for understanding processes like ligand binding and can provide insights into the thermodynamic favorability of these interactions. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. researchgate.netnih.gov For example, DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra). mdpi.comresearchgate.net These theoretical spectra can aid in the assignment of experimental vibrational bands. Similarly, time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, providing insights into the molecule's UV-Vis absorption spectrum. researchgate.net

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Data not available |

Synthetic Utility and Applications in Organic Transformations Involving 2 Thiazolyl 2 Thienyl Ketone

Potential Use as a Building Block in Complex Molecule Synthesis

In principle, 2-Thiazolyl-2-thienyl ketone could serve as a valuable building block for synthesizing more complex molecules. The ketone functional group is a versatile handle for various chemical transformations. For example, it could undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to create tertiary alcohols. Subsequent dehydration could lead to the formation of a new carbon-carbon double bond, providing a route to larger, more elaborate structures. However, specific examples of such applications are not documented in the current literature.

Hypothetical Participation in Name Reactions and Cyclization Processes

The ketone moiety of this compound could theoretically participate in a number of named reactions. For instance, a Wittig reaction could convert the carbonyl group into an alkene. An aldol (B89426) condensation with another enolizable carbonyl compound could also be envisioned. Furthermore, the ketone could be a precursor in cyclization reactions to form new heterocyclic rings. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazole (B372694) ring. It is important to stress that these are hypothetical applications based on the known reactivity of ketones, and have not been specifically reported for this compound.

Theoretical Role in the Synthesis of Thiazole-Containing Compounds

While this compound itself is a thiazole-containing compound, it could potentially be used to synthesize other thiazole (B1198619) derivatives. For example, functionalization of the thiazole or thiophene (B33073) rings through electrophilic aromatic substitution could be explored, although the reactivity would be influenced by the deactivating effect of the ketone group. Alternatively, the ketone could be a starting point for building more complex fused systems incorporating the thiazole ring. Again, these are areas for potential future research, as no specific examples are currently published.

Speculative Development of Novel Reagents and Catalysts

The development of novel reagents and catalysts from the this compound scaffold is another area of untapped potential. The nitrogen and sulfur atoms in the heterocyclic rings could act as coordination sites for metal ions, suggesting that derivatives of this ketone could be investigated as ligands in catalysis. Modification of the ketone or the rings could lead to new chemical tools with unique properties. As with the other sections, the absence of published research in this area means that this remains a speculative application.

Photophysical Properties and Optoelectronic Research of 2 Thiazolyl 2 Thienyl Ketone Derivatives

Absorption and Emission Characteristics of Derivatives

The absorption and emission spectra of organic chromophores are fundamental to understanding their electronic transitions and potential applications. In derivatives related to the 2-thiazolyl-2-thienyl ketone framework, the introduction of various substituents and the extension of the π-conjugated system can significantly influence these properties.

For instance, studies on donor-π-acceptor (D-π-A) systems incorporating thienyl and thiazole (B1198619) units have demonstrated that the absorption and emission maxima can be systematically tuned. In a series of push-pull aryl and arylethynyl 2-(thiophen-2-yl)quinazoline derivatives, the functionalization at the 5'-position of the thiophene (B33073) ring with different aryl groups led to a range of emission colors. researchgate.net Specifically, derivatives bearing 4-(diethylamino)phenyl and 4-(diphenylamino)phenyl groups exhibited green light emission, while those with 4-(9H-carbazol-9-yl)phenyl, methoxyphenyl, and thienyl substituents were characterized by blue light emission upon irradiation. researchgate.net This highlights the profound impact of the donor strength on the intramolecular charge transfer (ICT) character of the excited state, which in turn governs the emission wavelength.

Similarly, the incorporation of a thiophene linker between a diketopyrrolopyrrole (DPP) core and benzoxazole (B165842) moieties resulted in a significant bathochromic (red) shift of the absorption maximum by approximately 100 nm compared to the parent DPP system. nih.gov This red-shift is indicative of an extended π-conjugation and a smaller HOMO-LUMO energy gap. The corresponding emission spectra also showed a similar red-shift, with emission maxima reaching up to 650 nm. nih.gov

In a study of bithienyl benzothiazole (B30560) derivatives, the absorption maxima were observed in the range of 396–453 nm, while the emission maxima spanned from 448 nm to 588 nm, depending on the substituent on the bithiophene unit and the solvent. core.ac.uk These findings underscore the tunability of the spectral properties through chemical modification.

Table 1: Absorption and Emission Data for Selected Thienyl and Thiazole Derivatives

| Compound/Derivative Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| 2-(3-boryl-2-thienyl)thiazole with N,N-dimethylhydrazonyl donor | n-hexane | 439 | 451 | 520 |

| 2-(3-boryl-2-thienyl)thiazole with N,N-dimethylhydrazonyl donor | MeCN | 452 | 592 | 5750 |

| 2-(3-boryl-2-thienyl)thiazole with N,N-diphenylhydrazonyl donor | n-hexane | 450 | 474 | 1060 |

| 2-(3-boryl-2-thienyl)thiazole with N,N-diphenylhydrazonyl donor | MeCN | 462 | 610 | 5700 |

| Diketopyrrolopyrrole-benzoxazolo-thiophene | Toluene | 610-620 | - | - |

| Bithienyl benzothiazole derivatives | Various | 396-453 | 448-588 | - |

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φ_F) and lifetime (τ_F) are critical parameters that determine the efficiency and dynamics of the light emission process. A high quantum yield is often a prerequisite for applications in devices such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Research on push-pull thienylthiazole boron complexes has shown that the quantum yield is highly dependent on both the molecular structure and the solvent environment. nih.gov For a derivative with an N,N-dimethylhydrazonyl donor group, a high quantum yield of approximately 0.75 was observed in nonpolar solvents. nih.gov However, this value decreased progressively with increasing solvent polarity. nih.gov In contrast, a derivative with an N,N-diphenylhydrazonyl donor exhibited consistently lower quantum yields, reaching a maximum of about 0.20 in nonpolar media. nih.gov This behavior is often attributed to the stabilization of non-radiative decay pathways in polar solvents.

In the case of bithienyl benzothiazole derivatives, the introduction of a benzothiazole moiety was found to dramatically increase the fluorescence quantum yield for most substituents compared to their bithiophene aldehyde precursors. core.ac.uk However, for derivatives with methoxy (B1213986) and ethoxy substituents, the quantum yield was similar to that of the precursors. core.ac.uk This suggests a complex interplay between the electronic nature of the substituents and the rigidifying effect of the benzothiazole unit in modulating the emissive properties.

The fluorescence lifetime provides insights into the rate of radiative and non-radiative decay from the excited state. While specific lifetime data for this compound derivatives is scarce in the provided results, studies on related systems indicate that these values are typically in the nanosecond range and can be influenced by the molecular environment.

Table 2: Fluorescence Quantum Yields for Selected Thienyl and Thiazole Derivatives

| Compound/Derivative Type | Solvent | Quantum Yield (Φ_F) |

| 2-(3-boryl-2-thienyl)thiazole with N,N-dimethylhydrazonyl donor | n-hexane | ~0.75 |

| 2-(3-boryl-2-thienyl)thiazole with N,N-dimethylhydrazonyl donor | Polar Solvents | Decreases with polarity |

| 2-(3-boryl-2-thienyl)thiazole with N,N-diphenylhydrazonyl donor | n-hexane | ~0.20 |

| Bithienyl benzothiazole derivatives | - | Generally higher than precursors |

Fluorosolvatochromism and Intramolecular Charge Transfer (ICT) Phenomena

Fluorosolvatochromism, the change in fluorescence color with solvent polarity, is a hallmark of molecules exhibiting significant intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This phenomenon is particularly pronounced in D-π-A systems where an electron is transferred from the donor to the acceptor moiety through the π-bridge.

Push-pull thienylthiazole boron complexes have been shown to exhibit strong positive solvatochromism in their emission. nih.gov As the solvent polarity increases, the emission color changes from yellow to red, corresponding to a solvatochromic shift of up to approximately 4300 cm⁻¹. nih.gov This is accompanied by a substantial increase in the Stokes shift, reaching values as high as 5700–5800 cm⁻¹ in polar solvents like acetonitrile. nih.gov Such large Stokes shifts are indicative of a highly polar excited state, which is more stabilized by polar solvent molecules than the ground state. The significant change in dipole moment between the ground and excited states, as estimated by the Lippert-Mataga equation, further confirms the strong ICT character of the emissive state. nih.gov

The ICT process is often associated with a conformational change in the excited state, such as the twisting of a single bond connecting the donor and acceptor units, leading to a twisted intramolecular charge transfer (TICT) state. nih.gov This TICT state is typically characterized by a large dipole moment and is highly sensitive to the polarity of the environment.

Theoretical Prediction of Photophysical Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and rationalizing the photophysical properties of molecules. nih.govresearchgate.net These computational methods can provide valuable insights into the ground and excited state geometries, electronic structures, and absorption and emission energies.

For push-pull thienylthiazole boron complexes, DFT and TD-DFT calculations have been employed to support experimental findings on their solvatochromic behavior. nih.gov The calculations can help to elucidate the effect of different donor groups on the electronic and optical properties of the molecules. By calculating the change in dipole moment (Δµ) between the ground and excited states, theoretical studies can corroborate the experimental estimates obtained from solvatochromic plots. nih.gov

In the context of diketopyrrolopyrrole derivatives with benzoxazolo-thiophene scaffolds, TD-DFT calculations have suggested that the excited state is primarily localized on the DPP core, with no significant charge-transfer character in those particular systems. nih.gov This demonstrates the utility of theoretical methods in distinguishing between different types of electronic transitions.

Furthermore, TD-DFT calculations can be used to simulate the absorption and emission spectra of novel compounds, providing a theoretical basis for their design and synthesis for specific applications. nih.gov For instance, in a study of 2-(2'-aminophenyl)benzothiazole derivatives, TD-DFT was used to investigate the effect of substituents on the absorption and emission spectra in an aqueous environment, with the aim of designing fluorescent probes. nih.gov

Advanced Research Directions and Future Perspectives for 2 Thiazolyl 2 Thienyl Ketone Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of 2-thiazolyl-2-thienyl ketone and its derivatives is a dynamic area of research, with continuous efforts to develop more efficient, selective, and environmentally benign methodologies.

Recent synthetic strategies have focused on the heterocyclization of functionalized thiocarbamoyl precursors. For instance, the synthesis of N-(thiazol-2-yl)thiophene-2-carboxamide derivatives has been achieved through the reaction of thiocarbamoyl precursors with 2-chloroacetamido-thiazole. Furthermore, the Hantzsch thiazole (B1198619) synthesis remains a robust method for constructing the thiazole ring, often utilizing α-haloketones as key starting materials. nih.gov Green chemistry approaches are also gaining prominence, with methods employing water as a solvent and catalyst-free conditions to produce thiazole derivatives in high yields. bepls.com

The development of novel catalytic systems is paramount for advancing the synthesis and functionalization of these ketones. While traditional methods may rely on stoichiometric reagents, modern approaches are shifting towards catalytic processes. For example, the use of chitosan (B1678972) as a recyclable, biodegradable catalyst has shown promise in the synthesis of thiazolylpyrazoles. nih.gov The exploration of metal-free catalytic systems and photocatalysis represents a significant frontier, offering pathways to new transformations under mild conditions.

| Catalyst System | Reaction Type | Advantages |

| Chitosan | Cycloaddition | Biodegradable, Recyclable, Good Yields nih.gov |

| Catalyst-Free (in water) | Thiazole Synthesis | Environmentally Benign, High Yields bepls.com |

| DABCO (1,4-diazabicyclo[2.2.2]octane) | Thiazole Synthesis | Eco-friendly, Recyclable, Reduced Reaction Time |

Design and Synthesis of Advanced Materials Based on this compound Moieties

The unique electronic and photophysical properties of the this compound scaffold make it an attractive building block for the design of advanced functional materials. Research in this area is focused on creating materials with tailored optical, electronic, and sensory capabilities.

Derivatives of thiazolo[5,4-d]thiazole (B1587360) (TTz), a related heterocyclic system, have been investigated for their use in solid-state photonic and fluorescence-based optical devices. nih.govrsc.org These materials exhibit tunable photophysical properties based on their crystal packing and molecular structure, leading to applications in phosphor-converted color-tuning and white-light emission. nih.gov Similarly, benzothiazolyl ketones have been employed in the synthesis of thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs). sioc-journal.cn These donor-acceptor type molecules can exhibit aggregation-induced emission (AIE) and mechanochromic luminescence. sioc-journal.cn

The incorporation of the this compound moiety into conjugated polymers and small molecules could lead to novel materials for organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The inherent electron-deficient nature of the ketone and the electron-rich character of the heterocyclic rings can be exploited to fine-tune the frontier molecular orbital energy levels.

| Material Type | Potential Application | Key Properties |

| Thiazolo[5,4-d]thiazole Derivatives | Photonics, Optical Devices | Tunable Photoluminescence, Solid-State Fluorescence nih.govrsc.org |

| Benzothiazolyl Ketones | OLEDs | Thermally Activated Delayed Fluorescence (TADF), Aggregation-Induced Emission (AIE) sioc-journal.cn |

| Thienyl-Chalcone Derivatives | Non-linear Optics | High Third-Order Non-linear Optical Response rsc.org |

Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial for the rational design of novel this compound derivatives with desired properties.

Density Functional Theory (DFT) calculations are widely used to predict the electronic and structural properties of these molecules. researchgate.net For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the HOMO-LUMO energy gap, can be calculated to estimate the chemical reactivity and electronic transitions of the compounds. researchgate.net These theoretical insights can guide the synthesis of molecules with specific antioxidant or antimicrobial activities. researchgate.netresearchgate.net

Molecular docking studies are another powerful computational tool, particularly in the context of medicinal chemistry. By simulating the interaction between a this compound derivative and a biological target, such as an enzyme or receptor, researchers can predict its potential as a therapeutic agent. researchgate.net This computational screening can help prioritize which compounds to synthesize and test experimentally, saving time and resources. For instance, molecular docking has been used to support the experimental findings of the antioxidant activity of di-2-thienyl ketones by modeling their interaction with cytochrome c peroxidase. researchgate.netresearchgate.net

Quantum mechanics calculations have also been employed to predict the potential toxicity of related thiazolidine (B150603) derivatives, demonstrating the utility of computational methods in assessing the safety profile of new compounds early in the drug discovery process. nih.gov

Potential for Derivatization Towards Unexplored Research Areas

The this compound core offers a versatile platform for derivatization, opening up avenues to previously unexplored research areas. The presence of multiple reactive sites on both the thiazole and thiophene (B33073) rings, as well as the ketone group itself, allows for a wide range of chemical modifications.

In medicinal chemistry, the synthesis of novel heterocyclic systems by reacting the ketone with various reagents could lead to new classes of compounds with unique pharmacological profiles. For example, the reaction with hydrazonoyl chlorides and α-halo-compounds can yield new series of thiazole derivatives with potential anticancer and antimicrobial properties. mdpi.com The development of thiazolyl-pyrazoles has also been a fruitful area of research, with some derivatives showing promising cytotoxic activity against various cancer cell lines. nih.gov

Beyond medicinal applications, derivatization can be used to create novel functional materials. For instance, the introduction of specific functional groups could lead to the development of chemosensors capable of detecting metal ions or other analytes. The synthesis of phospholipid-flavagline conjugates containing thiazolyl and thienyl moieties points towards the potential for creating targeted drug delivery systems. epo.org Furthermore, the exploration of multicomponent reactions involving this compound could provide rapid access to complex molecular architectures with novel properties. The synthesis of thiazole-based heterocyclic hybrids through molecular hybridization has been shown to enhance drug efficacy and reduce toxicity. nih.gov

| Derivative Class | Potential Research Area | Synthetic Approach |

| Thiazolyl-pyrazoles | Anticancer Agents | 1,3-Dipolar cycloaddition nih.gov |

| Thiazolyl-ethylidene hydrazino-thiazoles | Antimicrobial Agents | Reaction with hydrazonoyl chlorides mdpi.com |

| Phospholipid Conjugates | Targeted Drug Delivery | Conjugation with phospholipids (B1166683) epo.org |

| Complex Heterocyclic Hybrids | Enhanced Drug Efficacy | Molecular Hybridization nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-thiazolyl-2-thienyl ketone, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions between thiazole and thiophene precursors. A Friedel-Crafts acylation or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) is commonly employed. To optimize reaction conditions:

-

Use Design Expert software to design a response surface methodology (RSM) experiment, varying parameters like temperature, catalyst loading, and solvent polarity .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Analyze yield data using ANOVA to identify significant factors and interactions.

-

Validate optimized conditions with triplicate runs to ensure reproducibility.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization requires multi-modal analysis:

- NMR spectroscopy : Compare H and C spectra with computational predictions (e.g., using Gaussian for DFT calculations).

- X-ray crystallography : Resolve crystal structure to confirm bond angles and planarity of the thiazole-thiophene system.

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

Cross-referencing with literature databases (e.g., SciFinder, Reaxys) ensures consistency with prior studies .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding the electronic properties of this compound?

Methodological Answer: Conflicting experimental results (e.g., redox potentials vs. DFT-predicted HOMO/LUMO levels) may arise from solvent effects or impurities. To address this:

- Perform solvent-dependent DFT calculations (e.g., using COSMO-RS solvation models) to correlate theoretical and experimental electrochemical data.

- Validate purity via HPLC-MS and eliminate batch variability by repeating syntheses under inert conditions.

- Use Mendelian randomization-inspired approaches to isolate confounding variables, as seen in data validation frameworks .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What strategies are effective for studying the compound’s reactivity in multi-component reactions (MCRs)?

Methodological Answer: To explore MCRs (e.g., Ugi or Biginelli reactions involving this compound):

- Design a fractional factorial experiment to screen reactant ratios, catalysts, and solvents efficiently.

- Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediate species.

- Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate reaction parameters with product selectivity.

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer: Contradictory bioactivity results (e.g., antimicrobial vs. cytotoxic effects) may stem from assay conditions or cell-line specificity. Mitigate this by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.